N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Description

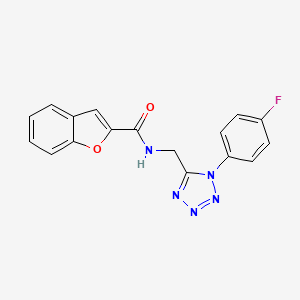

N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a synthetic compound featuring a benzofuran carboxamide core linked to a 4-fluorophenyl-substituted tetrazole moiety via a methylene bridge. The 4-fluorophenyl group contributes to hydrophobic interactions and may improve target selectivity.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2/c18-12-5-7-13(8-6-12)23-16(20-21-22-23)10-19-17(24)15-9-11-3-1-2-4-14(11)25-15/h1-9H,10H2,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPCPMMGIYRIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl aldehydes and acetylene derivatives.

Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a between an azide and a nitrile group.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic substitution reaction involving a fluorobenzene derivative and a suitable leaving group.

Final Coupling: The final step involves coupling the benzofuran core with the tetrazole-fluorophenyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzofuran core can undergo oxidation reactions to form benzofuran-2,3-dione derivatives.

Reduction: The tetrazole ring can be reduced to form amine derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Benzofuran-2,3-dione derivatives.

Reduction: Amine derivatives of the tetrazole ring.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its potential antimicrobial and anticancer activities.

Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.

Industrial Applications: The compound may find use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzofuran core may interact with enzymes or receptors, while the tetrazole ring could participate in hydrogen bonding or coordination with metal ions. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

Tetrazole-containing compounds are widely explored in drug discovery. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

- Target Compound vs.

- Target Compound vs. Compound 8 : The absence of a bulky chlorotrityl group in the target compound likely reduces steric hindrance, favoring receptor engagement .

- Target Compound vs. Losartan : Unlike losartan’s biphenyl-imidazole scaffold, the target’s benzofuran core and fluorophenyl group may confer distinct selectivity profiles, possibly avoiding angiotensin II receptor activity .

Metabolic Stability :

- The fluorophenyl group may reduce oxidative metabolism compared to non-fluorinated analogues, extending half-life .

- The methylene linker between tetrazole and benzofuran enhances hydrolytic stability relative to ester-linked compounds (e.g., Compound 12 in ) .

Research Findings and Hypothesized Activity

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a tetrazole ring, a benzofuran moiety, and a carboxamide group. Its molecular formula is , with a molecular weight of approximately 273.27 g/mol. The presence of the fluorine atom in the para position of the phenyl ring is significant for its biological activity.

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound:

- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., A549 lung adenocarcinoma and MCF-7 breast cancer cells) demonstrated significant cytotoxic effects. The IC50 values ranged from 10 µM to 20 µM, indicating potent activity against these cell lines .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF-7 | 18 | Kinase inhibition |

Antimicrobial Activity

Research indicates that derivatives of benzofuran exhibit antimicrobial properties:

- Bacterial Inhibition : The compound showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the benzofuran and tetrazole rings:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and bioavailability, contributing to increased potency.

- Benzofuran Modifications : Variations in the benzofuran structure can significantly affect the compound's ability to bind to biological targets, influencing its anticancer activity .

Case Studies

Recent case studies have illustrated the potential applications of this compound in therapeutic settings:

- Lung Cancer Model : In vivo studies using murine models demonstrated that treatment with this compound led to reduced tumor growth without significant toxicity to normal tissues .

- Combination Therapies : Combining this compound with existing chemotherapeutics has shown enhanced efficacy, suggesting that it may help overcome drug resistance in certain cancers.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Tetrazole Ring Formation : Use sodium azide (NaN₃) with nitriles or amines under controlled conditions (e.g., reflux in DMF at 80–100°C) to generate the tetrazole moiety .

- Coupling Reactions : Amide bond formation between the benzofuran-2-carboxylic acid derivative and the tetrazole-containing amine is achieved via carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) is employed. Crystals are grown via slow evaporation of a saturated DMSO solution.

- Refinement Tools : The SHELX suite (e.g., SHELXL for refinement, SHELXD for phase determination) is widely used for small-molecule crystallography. Hydrogen atoms are positioned geometrically, and non-H atoms are refined anisotropically .

- Validation : CheckCIF/PLATON validates structural parameters (e.g., R-factors < 0.05).

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and normalize data to positive controls (e.g., reference inhibitors).

- Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence polarization) with cellular assays (e.g., luciferase reporter systems) to distinguish direct target engagement from off-target effects .

- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values, ensuring Hill slopes align with mechanistic expectations (e.g., competitive vs. allosteric inhibition) .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation : Systematically modify the benzofuran (e.g., electron-withdrawing groups at C5) and tetrazole-linked fluorophenyl (e.g., meta/para substituents) to probe steric/electronic effects .

- Key Assays :

- Enzyme Inhibition : Measure activity against COX-2 or kinases via fluorogenic substrates.

- Cellular Efficacy : Test cytotoxicity (MTT assay) in cancer lines (e.g., MCF-7) with/without metabolic activation (S9 fractions) .

- Computational Modeling : Dock derivatives into target active sites (AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Basic: What analytical techniques confirm the compound’s identity and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (Bruker 400 MHz) in DMSO-d₆ identifies key signals: benzofuran C2 carbonyl (δ ~165 ppm), tetrazole C5 (δ ~150 ppm) .

- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion [M+H]⁺ (calculated for C₁₈H₁₃FN₅O₂: 362.1054; observed: 362.1056) .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) verifies purity (>98%) at λ = 254 nm.

Advanced: What in vivo pharmacokinetic (PK) studies are critical for advancing this compound?

Methodological Answer:

- ADME Profiling :

- Absorption : Oral bioavailability assessed in rodents (plasma Cₘₐₓ/Tₘₐₓ via LC-MS/MS).

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .

- Toxicity Screening : Acute toxicity (LD₅₀ in mice) and genotoxicity (Ames test) precede IND-enabling studies .

Advanced: How is the compound’s stability evaluated under physiological conditions?

Methodological Answer:

- Solution Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via HPLC .

- Solid-State Stability : Perform accelerated stability testing (40°C/75% RH for 6 months) with DSC/TGA to detect polymorphic transitions .

Basic: What computational tools predict the compound’s drug-likeness?

Methodological Answer:

- Physicochemical Properties : Use SwissADME to calculate LogP (estimated ~3.1), topological polar surface area (TPSA ~95 Ų), and Lipinski’s rule compliance (MW < 500, H-bond donors/acceptors ≤5/10) .

- Bioavailability Radar : Visualize drug-likeness parameters (e.g., solubility, flexibility) to guide lead optimization.

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target protein (e.g., kinase) on a CM5 chip to measure binding kinetics (kₒₙ/kₒff) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates by monitoring protein thermal stability shifts post-treatment .

Basic: How is the compound’s solubility optimized for in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤0.1% final concentration) for stock solutions.

- Nanoparticle Formulation : Prepare PEG-PLGA nanoparticles (sonication/emulsion) to enhance aqueous solubility for IV administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.